1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Overview
Description
The compound “1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile” is a derivative of tetrahydronaphthalene, also known as tetralin, which is a polycyclic aromatic hydrocarbon. The “1-(Hydroxymethyl)” and “1-carbonitrile” parts suggest that there are hydroxymethyl (-CH2OH) and nitrile (-CN) functional groups attached to the tetralin core .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the hydroxymethyl and nitrile groups onto a tetralin core. This could potentially be achieved through various organic reactions, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydronaphthalene core, with a hydroxymethyl group and a nitrile group attached to it. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the hydroxymethyl and nitrile groups. For instance, the hydroxymethyl group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxymethyl and nitrile groups could potentially increase its solubility in polar solvents .Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
(Orsini et al., 2005) reported the use of a derivative of 1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, facilitating the synthesis of asymmetric compounds. This application underscores the compound's utility in enhancing the stereochemical outcomes of synthetic procedures.
Green Chemistry Approach
(Damera & Pagadala, 2023) demonstrated the use of 1,2,3,4-tetrahydronaphthalene derivatives in a green chemistry context, employing a mortar and pestle grinding technique for the cyclization of reactants. This method highlights the compound's role in environmentally friendly synthetic pathways.
Photoinduced Electron Transfer
(Hayamizu et al., 2001) explored the photoinduced electron transfer reactions involving a 1,2,3,4-tetrahydronaphthalene derivative, showcasing its potential in photochemical synthetic applications.
Domino Reactions for Polyaromatic Hydrocarbons
(Thimmarayaperumal & Shanmugam, 2017) developed a domino protocol using a tetrahydronaphthalene derivative for constructing various novel polyaromatic hydrocarbons. This study emphasizes the versatility of such compounds in complex organic synthesis.
Electrochemical Applications
(Yousef et al., 2010) investigated the electrooxidative polymerization of a tetrahydronaphthalene derivative, pointing towards its potential use in developing modified electrodes for electrochemical applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate whether this compound has any useful properties that could be exploited in areas such as materials science or pharmaceuticals .
Properties
IUPAC Name |
1-(hydroxymethyl)-3,4-dihydro-2H-naphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(9-14)7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,14H,3,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGLFPCOLIHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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